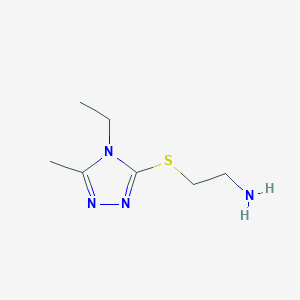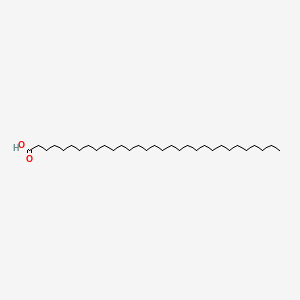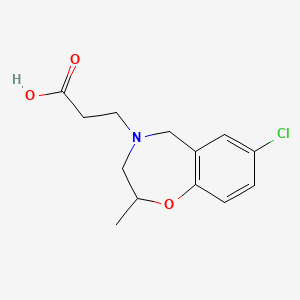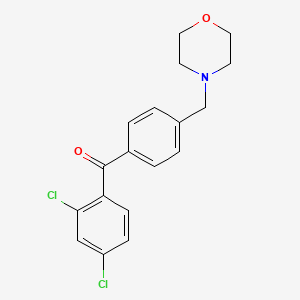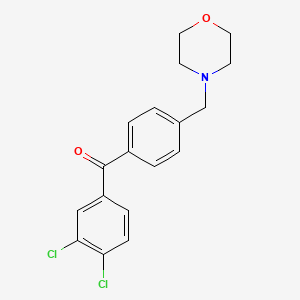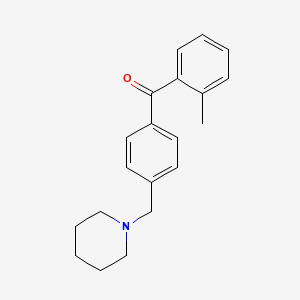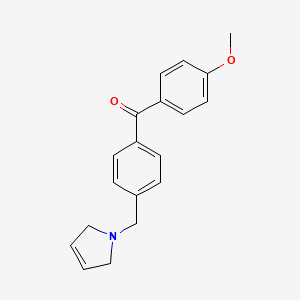
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many important biological compounds, including heme .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the pyrrole ring and the methoxyphenyl group .Applications De Recherche Scientifique
Synthesis and Structural Properties
Synthesis Techniques : The compound has been synthesized using different methods, including carbonylation reactions and substitution reactions. These methods provide efficient ways to produce the compound and its derivatives with good yields (Sarantou & Varvounis, 2022).
Structural Analysis : Studies have conducted detailed structural investigations of this compound and its analogs using techniques like X-ray diffraction, FTIR, UV-VIS, NMR spectroscopy, and mass spectrometry. These analyses are crucial for confirming the molecular structure and understanding the conformational properties of these compounds (Akkurt et al., 2003).
Molecular Docking Studies : Some derivatives of this compound have been subjected to molecular docking studies to predict their potential biological activity and interaction with specific targets. This approach is instrumental in the design of new therapeutic agents (Radhika et al., 2020).
Potential Applications
Antimicrobial Activity : Certain derivatives have shown promising antimicrobial activities. This finding suggests potential applications in developing new antimicrobial agents, especially those with methoxy groups which demonstrated high activity (Kumar et al., 2012).
Anticancer Properties : Some studies have evaluated the anticancer potential of these compounds, finding that certain derivatives exhibit significant anticancer activities. This research provides a basis for further exploration of these compounds as potential anticancer agents (Lan et al., 2013).
Corrosion Inhibition : Research has also explored the use of pyrazole derivatives of this compound as corrosion inhibitors for mild steel in acidic solutions. The findings demonstrate the potential application in protecting metals from corrosion, which is relevant in industrial contexts (Yadav et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-22-18-10-8-17(9-11-18)19(21)16-6-4-15(5-7-16)14-20-12-2-3-13-20/h2-11H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBDRMRJSARRDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643016 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone | |
CAS RN |
898763-81-0 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

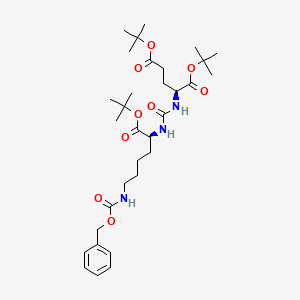
![2(R)-(2,5-Difluorophenyl)-5(R)-(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-yl)tetrahydropyran-3(S)-amine dihydrochloride](/img/structure/B1359437.png)
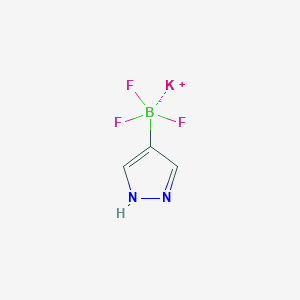
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B1359446.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1359452.png)
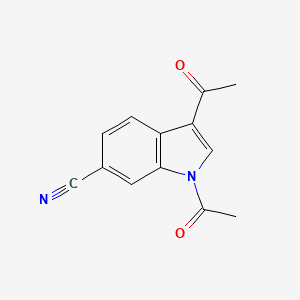
![3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1359454.png)
